molecular formula C20H26N2O2 B5575368 3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide

Cat. No.: B5575368
M. Wt: 326.4 g/mol
InChI Key: LAACGECXKBRBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.199428076 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antineoplastic Activities

Research into benzamide derivatives, including structures similar to 3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide, has shown promising antimicrobial and antineoplastic (anti-cancer) activities. For instance, studies on N-(3-Hydroxy-2-pyridyl)benzamides have demonstrated significant in vitro antimicrobial effectiveness against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Entrococcus faecalis, and Staphylococcus aureus. These findings suggest the potential for benzamide derivatives in developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006). Additionally, benzamide derivatives have been explored for their antineoplastic capabilities. For example, flumatinib, a tyrosine kinase inhibitor with a structure incorporating benzamide and pyridinyl groups, has shown significant antitumor activity in chronic myelogenous leukemia (CML) patients, highlighting the therapeutic potential of such compounds in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).

Ligand Design for Magnetic Materials

Another fascinating application of benzamide derivatives is in the design of ligands for magnetic materials. Research into ligands like 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and its analogs, when coordinated with copper ions, has led to the development of anionic metalloligands. These ligands, upon reacting with lanthanide salts, produce complexes that exhibit single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This research opens new avenues for the development of advanced magnetic materials with potential applications in data storage and quantum computing (Costes, Vendier, & Wernsdorfer, 2010).

Corrosion Inhibition

Benzamide derivatives have also been studied for their corrosion inhibitive properties. Research into the stereochemical conformation of azomethine-based Schiff bases, which share structural similarities with benzamide compounds, has revealed their effectiveness in inhibiting corrosion on mild steel surfaces in acidic environments. This work highlights the potential of benzamide derivatives in developing new corrosion inhibitors for industrial applications, providing a pathway to enhance the longevity and durability of metal structures (Murmu, Saha, Murmu, & Banerjee, 2019).

Properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methylpyridin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-14-8-9-18(13-21-14)15(2)22-19(23)17-7-5-6-16(12-17)10-11-20(3,4)24/h5-9,12-13,15,24H,10-11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAACGECXKBRBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.